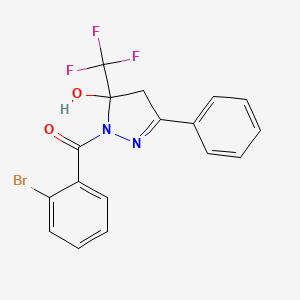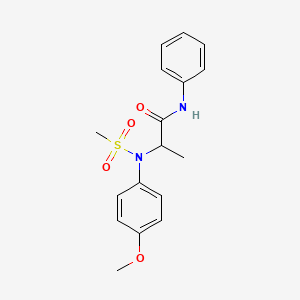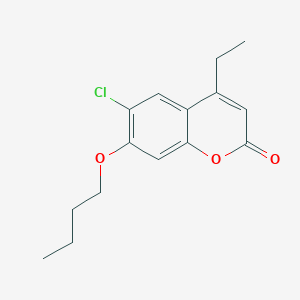![molecular formula C18H24FN3O2 B5091394 1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)
1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone, commonly known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPOP is a small molecule that belongs to the class of ketone compounds and has a molecular weight of 357.4 g/mol.
科学的研究の応用
FPOP has been extensively studied for its potential applications in various fields, including biochemistry, biophysics, and drug discovery. FPOP is primarily used as a labeling reagent for studying protein structure and function. FPOP labeling involves the covalent modification of proteins with FPOP, which allows for the identification of protein-protein interactions, protein-ligand interactions, and protein conformational changes. FPOP has also been used in drug discovery to identify potential drug targets and to screen for potential drug candidates.
作用機序
FPOP functions as a labeling reagent by reacting with amino acid residues in proteins, primarily tyrosine and tryptophan, to form covalent adducts. The reaction occurs through the formation of a radical intermediate, which reacts with the amino acid residue to form a covalent bond. FPOP labeling has been shown to be highly specific and selective, with minimal interference from other molecules in the system.
Biochemical and Physiological Effects
FPOP labeling has been shown to have minimal effects on protein function and stability, making it an ideal tool for studying protein structure and function. However, FPOP labeling can cause some changes in protein conformation and dynamics, which can affect protein-ligand interactions and protein-protein interactions. These effects are generally minimal and can be controlled through careful experimental design and data analysis.
実験室実験の利点と制限
FPOP labeling has several advantages over other labeling techniques, including high specificity, selectivity, and minimal effects on protein function and stability. FPOP labeling is also relatively easy to perform and can be used with a wide range of proteins. However, FPOP labeling does have some limitations, including the need for specialized equipment and expertise, the potential for interference from other molecules in the system, and the limited availability of FPOP.
将来の方向性
There are several potential future directions for FPOP research, including the development of new labeling reagents with improved specificity and selectivity, the application of FPOP labeling to large protein complexes and membrane proteins, and the use of FPOP labeling in drug discovery and development. Additionally, FPOP labeling could be combined with other techniques such as mass spectrometry and NMR spectroscopy to provide a more comprehensive understanding of protein structure and function. Overall, FPOP has significant potential as a tool for studying protein structure and function and has many potential applications in various fields.
合成法
FPOP can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and biosynthesis. The most common method of synthesizing FPOP is through chemical synthesis, which involves the reaction of 4-fluoroaniline, piperidine, and pyrrolidin-2-one in the presence of a catalyst. The reaction mixture is then purified using various techniques such as chromatography, recrystallization, and distillation to obtain pure FPOP.
特性
IUPAC Name |
1-[3-[3-(4-fluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c19-14-5-7-15(8-6-14)20-16-3-1-11-22(13-16)18(24)9-12-21-10-2-4-17(21)23/h5-8,16,20H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUODDUZZEIBDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2CCCC2=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[3-(4-Fluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)



![ethyl 4-(4-methoxybenzyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylate](/img/structure/B5091332.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5091340.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isopropylglycinamide](/img/structure/B5091345.png)
![4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5091352.png)
![butyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5091359.png)

![2-chloro-5-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091376.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5091403.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5091408.png)